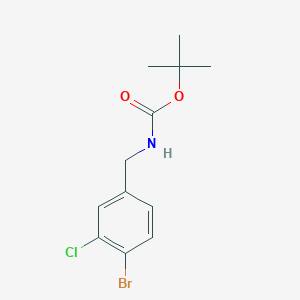
Tert-butyl (4-bromo-3-chlorobenzyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (4-bromo-3-chlorobenzyl)carbamate is an organic compound that features a benzylamine core substituted with bromine and chlorine atoms, as well as a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-bromo-3-chlorobenzyl)carbamate typically involves multiple steps:
Starting Material: The synthesis begins with a benzylamine derivative.
Halogenation: The benzylamine is subjected to halogenation to introduce bromine and chlorine atoms at the 4 and 3 positions, respectively.
Protection: The amine group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (4-bromo-3-chlorobenzyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution: Depending on the nucleophile used, various substituted benzylamines can be obtained.
Deprotection: The major product is the free amine, 4-bromo-3-chlorobenzylamine.
Applications De Recherche Scientifique
Tert-butyl (4-bromo-3-chlorobenzyl)carbamate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Tert-butyl (4-bromo-3-chlorobenzyl)carbamate exerts its effects depends on the specific context of its use. In chemical reactions, the presence of halogen atoms and the Boc group influence its reactivity and interactions with other molecules. The molecular targets and pathways involved would vary based on the specific application, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-3-chlorobenzylamine: Lacks the Boc protecting group.
4-bromo-3-chloro-N-methylbenzylamine: Features a methyl group instead of the Boc group.
4-bromo-3-chloro-N-(tert-butyl)-benzylamine: Has a tert-butyl group instead of the Boc group.
Uniqueness
Tert-butyl (4-bromo-3-chlorobenzyl)carbamate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection in synthetic applications. This makes it a valuable intermediate in multi-step synthesis processes.
Propriétés
Formule moléculaire |
C12H15BrClNO2 |
|---|---|
Poids moléculaire |
320.61 g/mol |
Nom IUPAC |
tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3,(H,15,16) |
Clé InChI |
BYYHWUKYBZTPOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


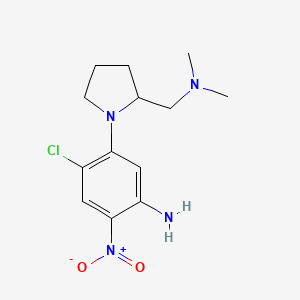
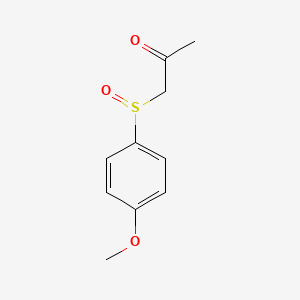
![1-Cyclopropyl-7-[3-(ethylamino)pyrrolidin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B8301641.png)
![Tert-butyl [1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B8301651.png)
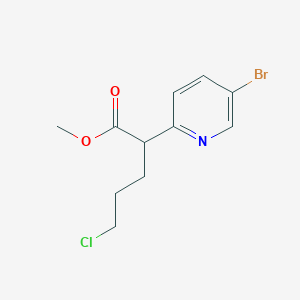
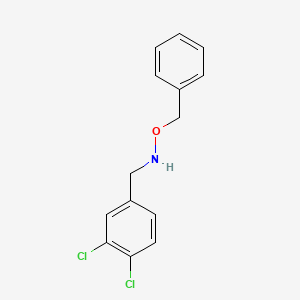


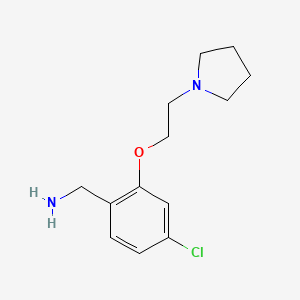
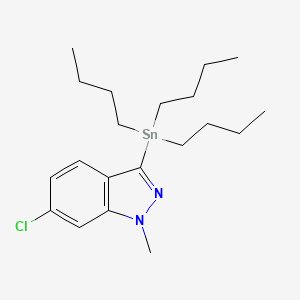
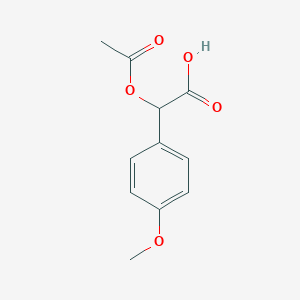
![2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid](/img/structure/B8301735.png)

![7-Hydroxy-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B8301747.png)
